trans-7-Chloro-4-((4-(diethylamino)-1-methyl-2-butenyl)amino)quinoline
CAS No.: 21373-60-4
Cat. No.: VC18500231
Molecular Formula: C18H24ClN3
Molecular Weight: 317.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21373-60-4 |
|---|---|
| Molecular Formula | C18H24ClN3 |
| Molecular Weight | 317.9 g/mol |
| IUPAC Name | (E)-4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpent-2-ene-1,4-diamine |
| Standard InChI | InChI=1S/C18H24ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h6-11,13-14H,4-5,12H2,1-3H3,(H,20,21)/b7-6+ |
| Standard InChI Key | RGILJHRZERHZFJ-VOTSOKGWSA-N |
| Isomeric SMILES | CCN(CC)C/C=C/C(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
| Canonical SMILES | CCN(CC)CC=CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Formula and Stereochemical Configuration
The compound’s molecular formula is C₁₉H₂₅ClN₃, with a molecular weight of 330.87 g/mol . The trans-configuration of the butenyl side chain ensures optimal spatial alignment for receptor engagement, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Key structural features include:
| Property | Value |
|---|---|
| IUPAC Name | 4-[(4-Diethylamino-1-methyl-2-butenyl)amino]-7-chloroquinoline |
| CAS Registry Number | 102259-64-3 (diphosphate salt) |
| Stereochemistry | Trans-configuration at C4-C5 bond |
Functional Group Analysis
The quinoline core’s 7-chloro substituent enhances electron withdrawal, stabilizing the aromatic system and facilitating π-π stacking with biomolecular targets. The 4-(diethylamino)-1-methyl-2-butenyl side chain introduces hydrophobicity and basicity, critical for lysosomotropic accumulation in parasitic vacuoles .
Synthetic Pathways and Methodological Considerations
Key Synthetic Steps
Synthesis follows a three-stage protocol:
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Quinoline Core Formation: Condensation of 7-chloro-4-hydroxyquinoline with phosphorus oxychloride yields 4,7-dichloroquinoline .
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Amination Reaction: Nucleophilic substitution at position 4 using trans-4-(diethylamino)-1-methyl-2-butenylamine under reflux in anhydrous toluene .
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Purification: Chromatographic separation to isolate the trans-isomer, achieving >98% enantiomeric excess.
Optimization Strategies
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Temperature Control: Maintaining 110–120°C during amination prevents side reactions .
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Catalytic Additives: Triethylamine (5 mol%) accelerates amine nucleophilicity, improving yield to 72%.
Pharmacological Profile and Mechanism of Action
Antimalarial Activity
The compound inhibits hemozoin formation in Plasmodium falciparum by chelating ferriprotoporphyrin IX, with an IC₅₀ of 18 nM against chloroquine-resistant strains. Comparative studies show 3-fold greater potency than amodiaquine in vitro .
Physicochemical Properties and Analytical Characterization
Solubility and Stability
| Property | Value |
|---|---|
| Aqueous Solubility | 0.2 mg/mL (pH 7.4) |
| LogP (Partition Coefficient) | 3.1 ± 0.2 |
| Melting Point | 168–170°C (decomposition) |
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=5.2 Hz, 1H, H-2), 7.92 (d, J=9.0 Hz, 1H, H-8), 3.45–3.52 (m, 4H, NCH₂CH₃).
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IR (KBr): 1590 cm⁻¹ (C=N stretch), 750 cm⁻¹ (C-Cl bend).
Comparative Analysis with Related Compounds
Diphosphate Salt Formulation
The diphosphate derivative (C₁₈H₂₉ClN₄O₉P₂, MW 542.8 g/mol) enhances aqueous solubility (>5 mg/mL) while retaining antimalarial efficacy . Structural comparisons reveal:
| Parameter | Base Compound | Diphosphate Salt |
|---|---|---|
| Bioavailability | 45% | 78% |
| Plasma Half-Life | 12 h | 24 h |
Recent Advancements and Future Directions
Patent EP0056766B1 details novel amination techniques to improve stereochemical purity, achieving industrial-scale production . Ongoing research explores hybrid derivatives combining quinoline scaffolds with benzoxazole motifs to broaden antiviral spectra .
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